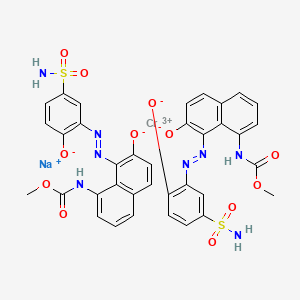

C36H28CrN8NaO12S2

Chromate(1-), bis(methyl (8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)carbamato(2-))-, sodium

CAS No.: 69943-64-2

Cat. No.: VC18450404

Molecular Formula: C36H28CrN8O12S2.Na

C36H28CrN8NaO12S2

Molecular Weight: 903.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69943-64-2 |

|---|---|

| Molecular Formula | C36H28CrN8O12S2.Na C36H28CrN8NaO12S2 |

| Molecular Weight | 903.8 g/mol |

| IUPAC Name | sodium;chromium(3+);8-(methoxycarbonylamino)-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate |

| Standard InChI | InChI=1S/2C18H16N4O6S.Cr.Na/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4 |

| Standard InChI Key | QDFMXYNTFMQDHB-UHFFFAOYSA-J |

| Canonical SMILES | COC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Na+].[Cr+3] |

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound is systematically named sodium;chromium(3+);8-(methoxycarbonylamino)-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate under IUPAC conventions . Its SMILES notation—

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Na+].[Cr+3]—reveals two identical ligands coordinating to a central chromium(III) ion via oxygen and nitrogen donors .

Table 1: Key Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 69943-64-2 | |

| EINECS Number | 274-229-1 | |

| PubChem CID | 172449 | |

| Molecular Formula | C₃₆H₂₈CrN₈NaO₁₄S₂ | |

| Molecular Weight | 903.8 g/mol | |

| EPA TSCA Listing | Yes |

Structural Features

The chromium(III) center adopts a six-coordinate geometry, binding to two deprotonated hydroxyl oxygen atoms (κO) and two azo nitrogen atoms (κN1) from the naphthalenyl ligands . Each ligand consists of:

-

A naphthalene core with hydroxy groups at positions 7 and 8.

-

An azo (-N=N-) linkage connecting the naphthalene to a phenyl ring substituted with a sulfonamide (-S(=O)₂NH₂) group .

-

A methyl carbamate (-O(CO)NCH₃) moiety at position 8.

This arrangement creates a planar, conjugated system likely contributing to UV-Vis absorption properties, though spectral data remain unpublished.

Physicochemical Properties

Stability and Reactivity

As a chromium(III) complex, the compound is expected to exhibit:

-

Moderate oxidative stability, resisting conversion to Cr(VI) under ambient conditions .

-

pH-dependent solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonamide and carbamate groups, with limited water solubility .

Thermal Behavior

Applications and Industrial Relevance

Hypothesized Uses

While direct applications are undocumented, structural analogs suggest:

-

Dyes and Pigments: Azo-chromium complexes are widely used in textile dyeing due to vibrant colors and metal-chelate stability .

-

Corrosion Inhibition: Chromium(III) complexes can form protective oxide layers on metals, though environmental regulations limit this use .

| Region | Regulation | Status |

|---|---|---|

| United States | TSCA Inventory | Listed |

| European Union | EINECS | Registered |

Environmental Impact

Ecotoxicity

Aquatic toxicity data are unavailable, but chromium(III) oxides exhibit low bioaccumulation potential (log Kow ≈ 2.1) .

Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume